Octane-1,3,5,7-tetracarbonitrile

Description

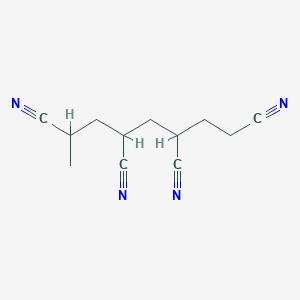

Octane-1,3,5,7-tetracarbonitrile is a highly substituted aliphatic compound featuring four cyano (-CN) groups positioned symmetrically along an octane backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, coordination chemistry, and organic synthesis.

Properties

CAS No. |

64918-23-6 |

|---|---|

Molecular Formula |

C12H14N4 |

Molecular Weight |

214.27 g/mol |

IUPAC Name |

octane-1,3,5,7-tetracarbonitrile |

InChI |

InChI=1S/C12H14N4/c1-10(7-14)5-12(9-16)6-11(8-15)3-2-4-13/h10-12H,2-3,5-6H2,1H3 |

InChI Key |

IESSBPOBACMSRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CC(CCC#N)C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization Approach

One potential route to this compound involves the sequential functionalization of octane or suitable precursors. This strategy typically begins with the preparation of octane-1,3,5,7-tetracarboxylic acid (or its ester derivatives), which can then be converted to the corresponding tetracarbonitrile through amide formation followed by dehydration.

The conversion sequence is as follows:

- Octane-1,3,5,7-tetracarboxylic acid → Tetraester

- Tetraester → Tetraamide

- Tetraamide → Tetracarbonitrile (via dehydration)

This approach mirrors synthetic strategies used for similar polyfunctional compounds where carboxylic acid derivatives serve as precursors to nitriles.

Oxidative Cyanation of Octane-1,3,5,7-tetrol

Another potential synthetic pathway involves the direct cyanation of octane-1,3,5,7-tetrol, a compound documented in the literature. This approach would require the conversion of hydroxyl groups to suitable leaving groups followed by nucleophilic substitution with cyanide sources:

- Octane-1,3,5,7-tetrol → Tetratosylate (or similar activated derivative)

- Tetratosylate + 4 CN⁻ → this compound

This method takes advantage of the pre-established stereochemistry in the tetrol precursor.

Experimental Conditions and Optimization

Reaction Parameters and Yields

Table 1: Representative Reaction Conditions for Polycarbonitrile Synthesis

| Reaction Type | Temperature Range (°C) | Solvent System | Catalyst/Reagent | Typical Yield (%) |

|---|---|---|---|---|

| Radical nucleophilic substitution | 20-80 | DMSO/DMF | Metal cyanides | 60-85 |

| Dehydration of amides | 80-120 | POCl₃/Pyridine | Phosphorus compounds | 70-90 |

| Glycine-catalyzed synthesis | 25-60 | Water | Glycine | 80-95 |

| Direct cyanation of alcohols | 50-100 | Acetonitrile | Lewis acids | 40-75 |

The optimization of reaction conditions is critical for achieving high yields of tetracarbonitrile products. Parameters requiring careful control include:

- Cyanide source concentration and purity

- Reaction temperature and duration

- Solvent system selection

- Catalyst loading and activation

- Moisture exclusion (for moisture-sensitive intermediates)

Purification Techniques

The purification of polycarbonitrile compounds typically employs a combination of techniques:

- Recrystallization from appropriate solvent systems

- Column chromatography (optimized eluent systems)

- Semi-preparative HPLC for high-purity isolations

For related polycarbonitrile compounds, semi-preparative high-performance liquid chromatography (SPHPLC) has proven effective using conditions such as:

- Silica columns (20 mm × 250 mm, 10-20 μm)

- Mobile phases consisting of acetonitrile/water or acetonitrile/methanol mixtures

- Flow rates around 10 mL·min⁻¹

- UV detection at 215 nm

Related Polycarbonitrile Structures and Their Synthesis

Synthesis of 2-R-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitriles

The preparation of 2-R-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitriles has been documented and provides valuable insights into synthetic strategies applicable to this compound. These compounds contain an ethyl 1,1,2,2-tetracarbonitrile fragment and have demonstrated significant antiproliferative activity at concentrations of 10 μM, exceeding the activity of established drugs like busulfan and cisplatin.

The synthetic pathway involves:

- Introduction of the tetracarbonitrile moiety through a modification of the Michael addition

- Cyclization to form the heterocyclic framework

- Functionalization at the R-position to introduce structural diversity

Synthesis of Adamantane-Based Tetracarbonitriles

The preparation of 1,3,5,7-tetracyanoadamantane from 1,3,5,7-tetrabromoadamantane through radical nucleophilic substitution (S(RN)1) reactions with cyanide represents another relevant synthetic approach. This method has been optimized to provide the tetracyano derivative, which can subsequently be reduced with borane reagents to yield 1,3,5,7-tetrakis(aminomethyl)adamantane.

The improved preparation methods for precursor compounds like 1,3,5,7-tetrahaloadamantanes (where halogen = Br, Cl, I) also provide valuable procedural information relevant to the synthesis of other tetrafunctionalized compounds.

Green Chemistry Approaches to Polycarbonitrile Synthesis

Aqueous Media Reactions

Environmental considerations have led to the development of greener synthetic approaches for polycarbonitrile compounds. The glycine-catalyzed synthesis of 6-imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles in aqueous medium represents a significant advancement in this direction. This diastereoselective domino-synthesis proceeds in water with excellent yields, offering a more sustainable alternative to traditional methodologies that rely on organic solvents.

Key advantages of this approach include:

- Elimination of hazardous organic solvents

- Use of an amino acid (glycine) as a biodegradable catalyst

- Reduced waste generation

- Simplified purification procedures

- Enhanced reaction efficiency and selectivity

Catalyst Immobilization Strategies

The immobilization of catalysts on mesoporous materials provides another environmentally friendly approach to the synthesis of nitrile-containing compounds. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene immobilized on SBA-15 has been employed as an efficient catalyst for Michael addition reactions under solvent-free conditions. This methodology could potentially be adapted for the synthesis of tetracarbonitrile compounds, offering advantages such as catalyst recyclability and reduced environmental impact.

Analytical Characterization of this compound

Spectroscopic Analysis

The comprehensive characterization of this compound typically employs multiple spectroscopic techniques:

Infrared Spectroscopy (IR): The nitrile groups exhibit characteristic absorption bands at approximately 2200-2240 cm⁻¹, with the exact position influenced by the electronic environment and spatial arrangement of the nitrile groups.

Nuclear Magnetic Resonance (NMR):

- ¹H NMR spectra reveal the methylene proton patterns associated with the octane backbone

- ¹³C NMR provides confirmation of nitrile carbon signals (typically appearing at δ 115-120 ppm)

Mass Spectrometry:

- Electron impact (EI) or electrospray ionization (ESI) mass spectrometry provides molecular weight confirmation

- Fragmentation patterns offer structural verification through characteristic loss of HCN or CN fragments

Crystallographic Analysis

X-ray crystallography offers definitive structural confirmation for this compound, revealing:

- Bond angles and lengths

- Molecular conformation in the solid state

- Intermolecular interactions and packing arrangements

For related tetracarbonitrile compounds, crystallographic information files (CIF) have provided valuable structural insights, which can be extrapolated to understand the structural features of this compound.

Chemical Reactions Analysis

Types of Reactions

Octane-1,3,5,7-tetracarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.

Addition Reactions: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include malononitrile, sodium bromide, and various heterocyclic ketones. The reactions are typically carried out in alcohols under electrochemical conditions .

Major Products Formed

The major products formed from reactions involving this compound include substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles, which have significant pharmacological and physiological activity .

Scientific Research Applications

Octane-1,3,5,7-tetracarbonitrile has several scientific research applications:

Chemistry: It is used in the synthesis of complex molecular structures through cascade reactions.

Medicine: Its derivatives exhibit pharmacological activities, including antitumor and antiviral properties.

Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of octane-1,3,5,7-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. For example, its derivatives can inhibit regulators of G-protein signaling (RGS) proteins and suppress protein auto-splicing . These interactions are crucial for its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Octane-1,3,5,7-tetracarbonitrile (hypothetically inferred properties) to three related compounds from the evidence:

- 6-Hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile (1a)

- 6-(2-Ethylhexyloxy)-3-methylbenzene-1,2,4-tricarbonitrile (1b)

- Hexamethylenetetramine (HMTA) (referenced in )

Table 1: Structural and Functional Comparison

Key Findings

Backbone Flexibility vs. Rigidity: this compound’s aliphatic backbone allows conformational flexibility, contrasting with the planar rigidity of aromatic tricarbonitriles (1a, 1b) . This flexibility may reduce crystallinity but enhance solubility in nonpolar solvents. HMTA’s adamantane-like cage structure provides exceptional steric hindrance, stabilizing its halogenated salts .

By contrast, compounds 1a and 1b balance electron withdrawal (-CN) with electron donation (alkoxy groups), moderating their electronic profiles . HMTA’s amine groups facilitate halogen bonding, as seen in its stable dihaloiodate salts, whereas nitriles may favor coordination with transition metals .

Synthetic Challenges :

- The synthesis of this compound would likely require multiple cyanation steps, similar to the CuCN-mediated methods used for 1a and 1b . However, achieving regioselective substitution on an aliphatic chain is more challenging than on an aromatic ring.

- HMTA’s synthesis via peroxide-mediated halogenation highlights the divergent reactivity of amines versus nitriles .

Applications :

- Compounds 1a and 1b are intermediates for heterocyclic systems (e.g., isoindolines), suggesting this compound could serve as a precursor for aliphatic macrocycles or polymers .

- HMTA’s halogenated derivatives have applications in catalysis and materials science, whereas nitrile-rich compounds may find use in conductive materials or agrochemicals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octane-1,3,5,7-tetracarbonitrile, and how can experimental parameters be optimized for yield?

- Methodological Answer : The compound can be synthesized via thermal dimerization of unsaturated nitriles. For example, dimerization of 1,3-butadiene-2,3-dicarbonitrile under controlled temperatures (e.g., 120–150°C) produces cyclooctadiene tetracarbonitriles. Solvent polarity and reaction time significantly influence product ratios (e.g., cyclooctadiene vs. cyclohexene derivatives). Optimization requires systematic variation of temperature, solvent (polar vs. non-polar), and catalyst use, followed by GC-MS or HPLC analysis to quantify yields .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic proton environments, such as deshielded methylene/methine protons near cyano groups (δ ~2.70 ppm for SCH3 in analogous structures) and NH/amine signals (δ ~7.69–11.73 ppm) .

- ¹³C NMR : Peaks at ~116–162 ppm correspond to nitrile carbons (C≡N), carbonyls (C=O), and aromatic/olefinic carbons. For example, C≡N signals at 116.2 and 115.3 ppm in related tetracarbonitriles .

- IR : Strong absorptions at ~2198 cm⁻¹ (C≡N stretch) and ~1612 cm⁻¹ (C=C/C=N) confirm nitrile and conjugated systems .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) and reactivity. Topological indices (e.g., Atom-bond Connectivity indices) correlate with experimental data like boiling points or solubility. For octane isomers, such indices have been validated against combustion kinetics and branching effects, providing a framework for extrapolation to tetracarbonitrile derivatives .

Advanced Research Questions

Q. How do structural variations (e.g., branching, substituents) in octane tetracarbonitriles influence their reactivity in polymerization or coordination chemistry?

- Methodological Answer : Branching alters steric hindrance and electronic density. For example, linear octane tetracarbonitriles may exhibit higher reactivity in cycloaddition reactions due to accessible nitrile groups, while branched analogs could stabilize metal-organic frameworks (MOFs) via rigid scaffolds. Experimental validation involves synthesizing derivatives and comparing kinetics (e.g., DSC for polymerization) or crystallography for MOF structural analysis .

Q. What experimental and computational approaches resolve contradictions in reported stability data for nitrile-rich compounds like this compound?

- Methodological Answer : Discrepancies in thermal stability or hydrolysis rates may arise from impurities or measurement techniques. Address this by:

- Multi-method characterization : Combine TGA (thermal stability), accelerated aging studies, and HPLC purity checks.

- Computational validation : Compare DFT-calculated bond dissociation energies (e.g., C≡N vs. C–C bonds) with experimental decomposition thresholds .

Q. How can the compound’s combustion kinetics be studied for applications in energetic materials or fuel additives?

- Methodological Answer : Use constant-volume combustion chambers (e.g., Advanced Fuel Ignition Delay Analyzer) to measure ignition delays under varying pressures/temperatures. Correlate results with Cetane/Ignition Delay Index models, as demonstrated for nitrated hydrocarbons. Computational kinetic models (e.g., CHEMKIN) can simulate reaction pathways, identifying key intermediates like cyanide radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.